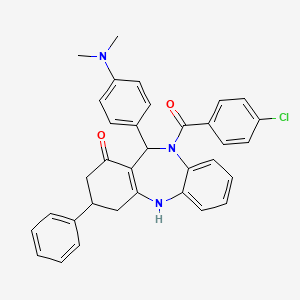
C34H30ClN3O2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C34H30ClN3O2 is known as Carfentanil. It is a synthetic opioid analgesic and an analogue of fentanyl. Carfentanil is one of the most potent opioids, primarily used as a tranquilizing agent for large animals like elephants due to its extreme potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carfentanil is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring, which is a common structure in many synthetic opioids.
N-Phenylation: The piperidine ring is then N-phenylated using phenyl magnesium bromide.
Esterification: The final step involves esterification with methyl 4-chlorobutyrate to form Carfentanil.
Industrial Production Methods
Industrial production of Carfentanil follows similar synthetic routes but on a larger scale. The process is carried out under strict regulatory controls due to the compound’s high potency and potential for misuse. The production involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Carfentanil undergoes several types of chemical reactions, including:
Oxidation: Carfentanil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Carfentanil, which can have different pharmacological properties .
Scientific Research Applications
Carfentanil has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic opioids.
Biology: Studied for its interaction with opioid receptors in the brain.
Medicine: Research on its potential use in pain management, though its extreme potency limits its use to veterinary medicine.
Industry: Used in the development of new synthetic opioids and analgesics
Mechanism of Action
Carfentanil exerts its effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The compound’s high affinity for these receptors accounts for its extreme potency .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Less potent than Carfentanil but widely used in human medicine.
Sufentanil: Approximately 10-20 times less potent than Carfentanil.
Lofentanil: Another potent fentanyl analogue with similar properties.
Uniqueness
Carfentanil’s uniqueness lies in its extreme potency, which is approximately 10,000 times that of morphine and 100 times that of fentanyl. This makes it highly effective for its intended use in large animals but also poses significant risks for human use .
Properties
Molecular Formula |
C34H30ClN3O2 |
|---|---|
Molecular Weight |
548.1 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-[4-(dimethylamino)phenyl]-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H30ClN3O2/c1-37(2)27-18-14-23(15-19-27)33-32-29(20-25(21-31(32)39)22-8-4-3-5-9-22)36-28-10-6-7-11-30(28)38(33)34(40)24-12-16-26(35)17-13-24/h3-19,25,33,36H,20-21H2,1-2H3 |
InChI Key |
YHSYTAQIHWMBKE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















